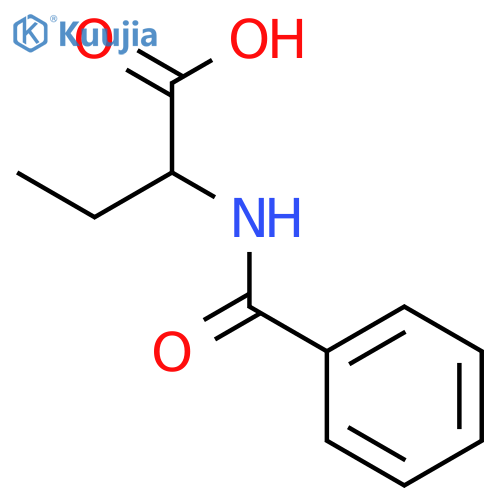Cas no 87068-75-5 ((2S)-2-(phenylformamido)butanoic Acid)

87068-75-5 structure
商品名:(2S)-2-(phenylformamido)butanoic Acid
(2S)-2-(phenylformamido)butanoic Acid 化学的及び物理的性質
名前と識別子
-
- Butanoic acid, 2-(benzoylamino)-, (2S)-
- (2S)-2-(phenylformamido)butanoic Acid
-
(2S)-2-(phenylformamido)butanoic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-131540-0.5g |
(2S)-2-(phenylformamido)butanoic acid |
87068-75-5 | 95% | 0.5g |
$656.0 | 2023-11-13 | |
| Enamine | EN300-131540-5.0g |
(2S)-2-(phenylformamido)butanoic acid |
87068-75-5 | 95% | 5.0g |
$2443.0 | 2023-02-15 | |
| Enamine | EN300-131540-10.0g |
(2S)-2-(phenylformamido)butanoic acid |
87068-75-5 | 95% | 10.0g |
$3622.0 | 2023-02-15 | |
| Enamine | EN300-131540-2.5g |
(2S)-2-(phenylformamido)butanoic acid |
87068-75-5 | 95% | 2.5g |
$1650.0 | 2023-11-13 | |
| Aaron | AR01A6UN-1g |
(2S)-2-(phenylformamido)butanoic acid |
87068-75-5 | 95% | 1g |
$1183.00 | 2025-02-09 | |
| A2B Chem LLC | AV53955-2.5g |
(2S)-2-(Phenylformamido)butanoic acid |
87068-75-5 | 95% | 2.5g |
$2142.00 | 2024-04-19 | |
| 1PlusChem | 1P01A6MB-50mg |
(2S)-2-(phenylformamido)butanoic acid |
87068-75-5 | 95% | 50mg |
$254.00 | 2025-03-04 | |
| 1PlusChem | 1P01A6MB-5g |
(2S)-2-(phenylformamido)butanoic acid |
87068-75-5 | 95% | 5g |
$3082.00 | 2024-04-21 | |
| Aaron | AR01A6UN-50mg |
(2S)-2-(phenylformamido)butanoic acid |
87068-75-5 | 95% | 50mg |
$296.00 | 2025-02-09 | |
| Aaron | AR01A6UN-5g |
(2S)-2-(phenylformamido)butanoic acid |
87068-75-5 | 95% | 5g |
$3385.00 | 2023-12-14 |
(2S)-2-(phenylformamido)butanoic Acid 関連文献
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
87068-75-5 ((2S)-2-(phenylformamido)butanoic Acid) 関連製品
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 42464-96-0(NNMTi)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
